N,N'-bis[(E)-(2,3-dimethoxyphenyl)methylidene]benzene-1,4-diamine
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Overview
Description
(E)-1-(2,3-DIMETHOXYPHENYL)-N-{4-[(E)-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE is an organic compound characterized by its complex structure, which includes two 2,3-dimethoxyphenyl groups connected by a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,3-DIMETHOXYPHENYL)-N-{4-[(E)-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 4-aminobenzaldehyde under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,3-DIMETHOXYPHENYL)-N-{4-[(E)-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted phenyl compounds.
Scientific Research Applications
(E)-1-(2,3-DIMETHOXYPHENYL)-N-{4-[(E)-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(2,3-DIMETHOXYPHENYL)-N-{4-[(E)-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, its imine group can form reversible covalent bonds with nucleophilic residues in proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Heparinoid: Compounds with structures similar to heparin.
Uniqueness
(E)-1-(2,3-DIMETHOXYPHENYL)-N-{4-[(E)-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE is unique due to its specific structural features, such as the presence of two 2,3-dimethoxyphenyl groups and an imine linkage. These characteristics confer distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-[4-[(2,3-dimethoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2O4/c1-27-21-9-5-7-17(23(21)29-3)15-25-19-11-13-20(14-12-19)26-16-18-8-6-10-22(28-2)24(18)30-4/h5-16H,1-4H3 |
InChI Key |
ZWQPVJRPYOLSNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NC2=CC=C(C=C2)N=CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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